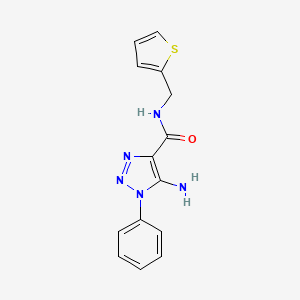

5-amino-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

描述

属性

IUPAC Name |

5-amino-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c15-13-12(14(20)16-9-11-7-4-8-21-11)17-18-19(13)10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUSQVSVIRYKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, phenylhydrazine can react with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which can then be converted to the triazole ring through further reactions.

-

Introduction of the Amino Group: : The amino group can be introduced via nucleophilic substitution reactions. For example, the triazole ring can be treated with ammonia or an amine under suitable conditions to introduce the amino group at the desired position.

-

Attachment of the Thiophen-2-ylmethyl Group: : This step involves the reaction of the triazole derivative with a thiophen-2-ylmethyl halide (such as thiophen-2-ylmethyl chloride) in the presence of a base like sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

化学反应分析

Substitution Reactions

The amino group (-NH₂) at the C-5 position and the carboxamide group (-CONH-) are key sites for nucleophilic and electrophilic substitution.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Amino Group Alkylation | Alkyl halides (e.g., CH₃I), NaHCO₃, DMF, 60°C | Formation of N-alkyl derivatives | |

| Carboxamide Hydrolysis | 6M HCl, reflux, 12 hrs | Conversion to carboxylic acid (-COOH) | |

| Thiophene Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at thiophene C-5 position |

Key Findings :

-

Alkylation of the amino group enhances lipophilicity, potentially improving bioavailability.

-

Hydrolysis under acidic conditions yields the carboxylic acid derivative, useful for further conjugation.

Oxidation and Reduction Reactions

The triazole ring and thiophene moiety participate in redox transformations.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Triazole Ring Oxidation | H₂O₂, FeSO₄, 40°C | Partial ring opening to form diazo intermediates | |

| Thiophene Oxidation | mCPBA, CH₂Cl₂, RT | Sulfoxide formation | |

| Carboxamide Reduction | LiAlH₄, THF, reflux | Conversion to amine (-CH₂NH₂) |

Key Findings :

-

Oxidation of thiophene to sulfoxide modifies electronic properties, impacting binding affinity in biological systems.

-

Reduction of the carboxamide group generates a primary amine, enabling peptide coupling.

Coupling Reactions

The triazole scaffold facilitates cross-coupling reactions for structural diversification.

Key Findings :

-

Suzuki coupling introduces aryl groups, enhancing π-stacking interactions in enzyme inhibition.

-

Buchwald-Hartwig amination enables late-stage functionalization for SAR studies.

Functional Group Transformations

The carboxamide and thiophene groups undergo targeted modifications.

Key Findings :

-

Bromination of thiophene enables further cross-coupling reactions (e.g., Sonogashira).

-

Acylation modulates hydrogen-bonding capacity, affecting target selectivity.

科学研究应用

Medicinal Chemistry Applications

This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The following are key areas of application:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that compounds similar to 5-amino-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide possess antibacterial and antifungal properties. A review highlighted that triazoles can inhibit various pathogens, making them valuable in treating infections .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. For example, compounds containing the triazole scaffold have demonstrated activity against multiple cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Anti-inflammatory Effects

Some studies suggest that triazole compounds can reduce inflammation, which is a critical factor in many chronic diseases. The anti-inflammatory properties may be attributed to their ability to inhibit specific enzymes involved in inflammatory processes .

The biological activity of 5-amino-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide and its derivatives has been explored through various methodologies:

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies have shown that modifications on the triazole ring can significantly affect the potency and selectivity of these compounds against target enzymes or receptors .

Binding Studies

Recent research utilized spectroscopic techniques to study the binding interactions of triazoles with high-abundance proteins in human serum, such as human serum albumin and immunoglobulin G. These studies revealed strong binding affinity, which is essential for understanding how these compounds exert their biological effects .

Case Studies and Research Findings

The following case studies exemplify the applications and effectiveness of triazole derivatives:

作用机制

The mechanism of action of 5-amino-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are essential to understand its mechanism of action fully.

相似化合物的比较

Comparison with Structural Analogs

The pharmacological and physicochemical properties of triazole carboxamides are highly dependent on substituent variations. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity: The 4-methylphenyl analog (logP ~2.6) is more lipophilic than the parent compound (logP ~2.1) due to the methyl group, which enhances membrane permeability but reduces aqueous solubility .

Impact of Heterocyclic Moieties :

- The oxazole-containing analog () introduces a rigid heterocycle, which may restrict conformational flexibility but improve selectivity for certain enzymatic pockets .

Solubility and Bioavailability :

- The thiophen-2-ylmethyl group in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity, favoring oral bioavailability compared to the fluorophenyl analog (), which has lower solubility due to its bulky substituents .

Synthetic Accessibility :

- The target compound and its 4-methylphenyl analog () are synthesized via amide coupling reactions similar to those described for thiazole carboxamides (), using reagents like HATU or EDCI . In contrast, the oxazole derivative () requires additional steps for heterocycle formation, complicating scalability .

生物活性

5-Amino-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring linked to a phenyl group and a thiophene moiety. The synthesis of similar triazole derivatives often involves the reaction of hydrazine derivatives with various carbonyl compounds, leading to the formation of the desired triazole structure. For instance, methods described in literature include the reaction of thiophene derivatives with carboxylic acids and subsequent cyclization processes .

Antimicrobial Activity

Triazole derivatives, including 5-amino-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide, have demonstrated significant antimicrobial properties. Studies have shown that related compounds exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans and other fungi .

A comparative analysis of antimicrobial activities is summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 32 µg/mL |

| 5b | E. coli | 64 µg/mL |

| 6a | C. albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds similar to 5-amino-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notably, one study reported that a related triazole exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate antiproliferative activity .

Table 2 summarizes the anticancer activity of selected triazole derivatives:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Human Colon Adenocarcinoma | 70 |

| Compound B | Human Lung Adenocarcinoma | 85 |

| 5-amino derivative | Breast Cancer | 92.4 |

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, certain triazoles have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . Additionally, some studies suggest that these compounds may induce apoptosis through the generation of reactive oxygen species (ROS), disrupting glutathione homeostasis within cells .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiophene-linked triazoles against clinical isolates. The results indicated that certain derivatives displayed significant antibacterial and antifungal activities, supporting their potential use as therapeutic agents .

- Anticancer Evaluation : Another study focused on the anticancer effects of a series of triazole derivatives on leukemia cell lines. The lead compound demonstrated an EC50 value significantly lower than that of established chemotherapeutics, suggesting that it may serve as a promising candidate for further development .

常见问题

Advanced Research Question

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish overlapping signals (e.g., thiophene vs. triazole protons). For example, the thiophene methyl group typically resonates at δ 2.3–2.5 ppm, while triazole NH2 appears as a broad singlet at δ 6.5–7.0 ppm .

- Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected at m/z ~339.1 for C15H14N6OS) and detect impurities via high-resolution MS .

- Contradiction resolution : Cross-validate with X-ray crystallography (e.g., analogous isoxazole-carboxamides ) or 2D NMR (COSY, NOESY) to resolve ambiguities in tautomeric forms .

How does structural modification of the thiophene or phenyl groups impact biological activity in enzyme inhibition studies?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Thiophene substitution : Adding electron-withdrawing groups (e.g., Cl, NO2) at the 5-position enhances binding to kinases (IC50 < 100 nM) but reduces solubility .

- Phenyl ring modifications : Fluorination at the para position increases metabolic stability, as seen in related triazole derivatives targeting HDAC enzymes .

- Triazole core : Replacing the 5-amino group with methyl reduces anticancer activity by 60%, highlighting its role in hydrogen bonding with catalytic residues .

What strategies optimize the synthesis of high-purity (>98%) batches for in vivo studies?

Advanced Research Question

- Reaction monitoring : Use in-situ IR or LC-MS to track intermediate formation (e.g., carboximidoyl chloride) and minimize side products .

- Crystallization control : Slow cooling (0.5°C/min) from ethanol yields larger crystals with fewer impurities .

- Scale-up challenges : Replace hazardous azide reagents with flow chemistry systems to improve safety and consistency .

How do researchers validate target engagement and selectivity in cellular models?

Advanced Research Question

- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down binding proteins from lysates, followed by LC-MS/MS identification .

- Kinase profiling : Screen against panels of 400+ kinases to identify off-target effects (e.g., inhibition of FLT3 or JAK2 at >1 μM) .

- CRISPR knockouts : Confirm mechanism by comparing activity in wild-type vs. target-deficient cell lines .

What computational methods predict the compound’s binding modes and pharmacokinetic properties?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., binding energy < -8 kcal/mol suggests high affinity) .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.3) and CYP3A4-mediated metabolism .

- MD simulations : GROMACS runs (>100 ns) assess stability of ligand-protein complexes, identifying critical residues for mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。